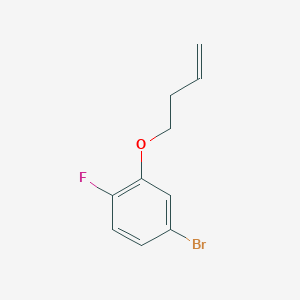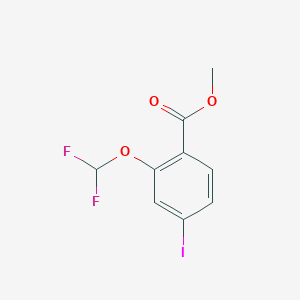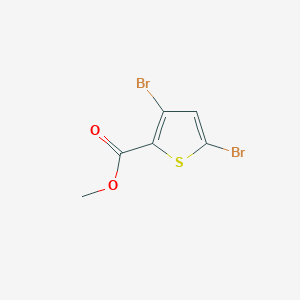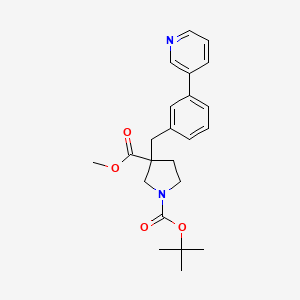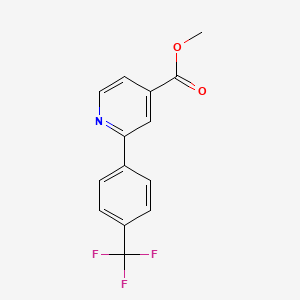
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate
Übersicht
Beschreibung
“Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate” is a chemical compound with the CAS Number: 588702-68-5 . It has a molecular weight of 205.14 and its IUPAC name is methyl 2-(trifluoromethyl)isonicotinate . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3 . This indicates that the compound has a pyridine ring attached to a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate” is a liquid or semi-solid or solid or lump . The compound is typically stored at room temperature in an inert atmosphere .Wissenschaftliche Forschungsanwendungen
1. Pest Management
Methyl isonicotinate, a derivative of Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, shows potential in thrips pest management. It acts as a non-pheromone semiochemical, attracting various thrips species, including virus vectors like western flower thrips and onion thrips. Its application spans monitoring thrips in greenhouses, mass trapping, and synergistic use with insecticides (Teulon et al., 2017).
2. Antimicrobial and Antitumor Activity
Certain derivatives of Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate exhibit antimicrobial activity. For instance, synthesized compounds like Methylphenyl)-2-oxoethyl isonicotinate demonstrate significant antimicrobial properties, indicating potential for medical applications (Viveka et al., 2013).
3. Optoelectronic Applications
Derivatives like 2-methoxy-4-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)phenyl isonicotinate show promise in optoelectronic applications. These dichroic dyes, based on their quantum chemical modeling and synthesis, can be utilized in polarizing films for UV/Vis regions, contributing to developments in optoelectronic technologies (Shahab et al., 2021).
4. Biochemical Research
Research on compounds like N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, related to Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, contributes to biochemical studies, particularly in understanding gene expression mechanisms and the efficacy of certain inhibitors (Palanki et al., 2000).
5. Electrochemical Studies
Methyl isonicotinate's electrochemical properties have been studied, providing insights into the reduction mechanisms of certain functional groups. This research aids in understanding electrochemical processes in various scientific fields (Laviron et al., 1994).
6. Solar Cell Research
Isonicotinate derivatives, related to Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate, have been explored for enhancing the photovoltaic performance of dye-sensitized solar cells. These additives improve energy conversion efficiency, offering advancements in renewable energy technologies (Bagheri & Dehghani, 2015).
7. Organocatalysis and Synthesis
Research has shown the use of isonicotinic acid in organocatalysis for the preparation of complex compounds, demonstrating the versatility of Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate derivatives in synthetic chemistry (Zolfigol et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Eigenschaften
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c1-20-13(19)10-6-7-18-12(8-10)9-2-4-11(5-3-9)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZEMVQZPVSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


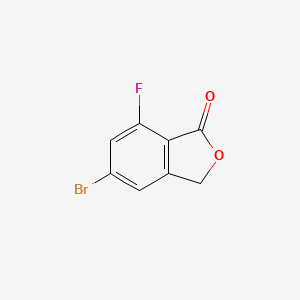
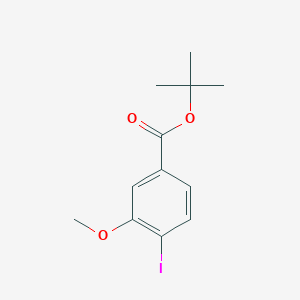
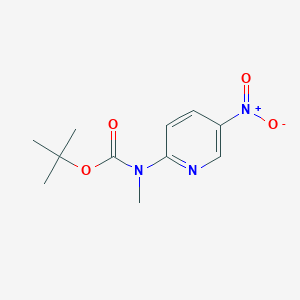
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B1444631.png)
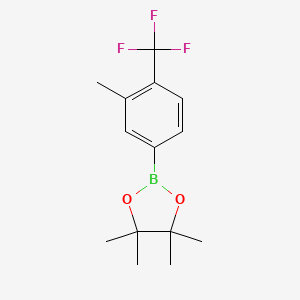

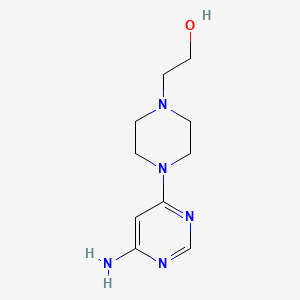
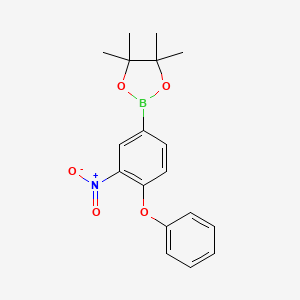
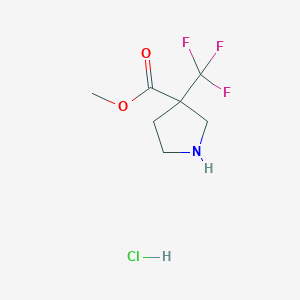
![3-Methylthieno[3,2-b]pyridine-5,7(4h,6h)-dione](/img/structure/B1444637.png)
